1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate
Description
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a piperidine ring, and an acetyloxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
(1-acetyloxy-2,2,6,6-tetramethylpiperidin-4-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(18)22-17-15(2,3)9-12(10-16(17,4)5)21-14(19)13-7-6-8-20-13/h6-8,12H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYAQHPRSQQDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(CC1(C)C)OC(=O)C2=CC=CO2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetyloxy Group: The acetyloxy group is introduced through an acetylation reaction, typically using acetic anhydride as the acetylating agent.
Formation of the Furan Ring: The furan ring is synthesized through a series of reactions involving the appropriate precursors, such as furfural or furan derivatives.
Coupling of the Piperidine and Furan Rings: The final step involves coupling the piperidine and furan rings through a condensation reaction, resulting in the formation of this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or piperidine rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding hydroxy derivative.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl furan-2-carboxylate can be compared with other similar compounds, such as:
Furan-2-carboxylate Derivatives: These compounds share the furan ring and carboxylate group but may have different substituents on the furan ring.
Piperidine Derivatives: These compounds share the piperidine ring but may have different substituents on the ring.
Acetyloxy Derivatives: These compounds share the acetyloxy group but may have different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
